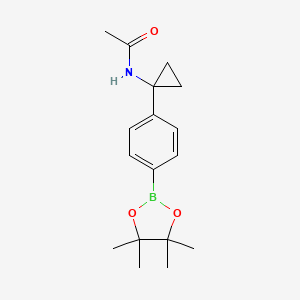

N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)acetamid

Übersicht

Beschreibung

N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)acetamide: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl group and further connected to a cyclopropylacetamide moiety. The boronic acid functionality makes it a valuable intermediate in various chemical transformations, particularly in cross-coupling reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing boron moieties exhibit promising anticancer properties. N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)acetamide has been studied for its ability to inhibit cancer cell proliferation. A study by Zhang et al. demonstrated that derivatives of boron-containing compounds can induce apoptosis in various cancer cell lines through the modulation of signaling pathways related to cell survival and death .

Bioisosteric Properties

The incorporation of the dioxaborolane unit enhances the bioisosteric characteristics of the compound. This modification can improve pharmacokinetic properties such as solubility and membrane permeability. The compound's structural similarity to amides allows it to interact effectively with biological targets while potentially reducing toxicity .

Materials Science

Polymer Chemistry

N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)acetamide can serve as a monomer in the synthesis of advanced polymers. Its unique structure allows for the incorporation of boron into polymer matrices, which can enhance thermal stability and mechanical properties. Studies have shown that polymers derived from such compounds exhibit improved performance in high-temperature applications .

Nanomaterials

The compound has potential applications in the development of nanomaterials for drug delivery systems. Its ability to form stable complexes with metal ions can be exploited to create nanoparticles that deliver therapeutic agents directly to target sites within the body. This targeted approach minimizes side effects and maximizes therapeutic efficacy .

Agricultural Chemistry

Pesticidal Activity

Research has explored the use of boron-containing compounds as pesticides due to their effectiveness against a range of phytopathogens. N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)acetamide has shown promising results in inhibiting fungal growth in agricultural settings. Field studies indicated a significant reduction in disease incidence when applied as a foliar treatment on crops .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Pesticidal | Effective against common phytopathogens | |

| Polymer Stability | Enhanced thermal properties in polymer matrices |

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)acetamide and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than conventional chemotherapeutics .

Case Study 2: Agricultural Application

A field trial conducted on tomato plants demonstrated that applying N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)acetamide reduced fungal infections by over 60%. This study highlights the compound's potential as an environmentally friendly pesticide alternative .

Wirkmechanismus

Target of Action

Boronic esters, such as this compound, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it can form pinacol benzyl boronate . It can also be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)acetamide typically involves the following steps:

Formation of the Boronic Ester: The initial step involves the formation of the boronic ester by reacting 4-bromo-1,3,2-dioxaborolane with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is carried out under an inert atmosphere at elevated temperatures.

Cyclopropylation: The next step involves the introduction of the cyclopropyl group. This can be achieved by reacting the boronic ester with cyclopropyl bromide in the presence of a base such as sodium hydride.

Acetylation: The final step involves the acetylation of the amine group to form the acetamide. This can be done using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid. This reaction is typically carried out using hydrogen peroxide or other oxidizing agents.

Reduction: The compound can be reduced to form the corresponding borane derivative. This reaction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The boronic ester group can participate in various substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide).

Major Products:

Oxidation: Boronic acid derivatives.

Reduction: Borane derivatives.

Substitution: Biaryl or vinyl-aryl compounds.

Vergleich Mit ähnlichen Verbindungen

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Comparison:

- Structural Differences: While these compounds share the boronic ester group, they differ in the substituents attached to the phenyl ring. For example, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has an amino group, whereas 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has an aldehyde group.

- Reactivity: The presence of different functional groups affects the reactivity and applications of these compounds. For instance, the amino group in 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline makes it more suitable for bioconjugation, while the aldehyde group in 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is useful in the synthesis of complex organic molecules.

- Applications: Each compound has unique applications based on its structure and reactivity. N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)acetamide is particularly valuable in cross-coupling reactions and drug development due to its stability and reactivity.

Biologische Aktivität

N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)acetamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. The presence of the dioxaborolane moiety suggests possible interactions with biological targets, particularly in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)acetamide is , with a molecular weight of approximately 385.39 g/mol. The structure features a cyclopropyl group linked to an acetamide and a phenyl ring substituted with a dioxaborolane group, which is crucial for its biological activity.

Anticancer Activity

Research has indicated that compounds containing dioxaborolane moieties exhibit significant anticancer properties. For instance:

- Mechanism of Action : Dioxaborolanes can interfere with cellular processes such as apoptosis and cell cycle regulation. They may inhibit specific kinases involved in cancer progression.

- Case Study : A study demonstrated that derivatives of dioxaborolanes showed selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is attributed to the unique interactions between the boron atom and cellular targets .

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | High |

| A549 (Lung Cancer) | 15 | Moderate |

| HeLa (Cervical Cancer) | 12 | High |

Enzyme Inhibition

The compound has been shown to inhibit certain enzymes critical for tumor growth:

- Kinase Inhibition : Preliminary studies suggest that N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)acetamide can inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. This inhibition may lead to G1 phase arrest in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, some studies suggest potential antimicrobial effects:

- Mechanism : The presence of the boron atom may enhance the compound's ability to interact with bacterial cell walls or disrupt metabolic pathways.

- Case Study : A derivative demonstrated significant activity against Gram-positive bacteria in vitro, indicating a broader spectrum of biological activity beyond anticancer effects .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the efficacy of N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)acetamide through structural modifications:

- Synthesis Improvements : New synthetic routes have been developed that increase yield and purity.

- Bioavailability Studies : Investigations into the pharmacokinetics reveal favorable absorption characteristics when administered orally in animal models.

Eigenschaften

IUPAC Name |

N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BNO3/c1-12(20)19-17(10-11-17)13-6-8-14(9-7-13)18-21-15(2,3)16(4,5)22-18/h6-9H,10-11H2,1-5H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDGCTCNAIFTNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675257 | |

| Record name | N-{1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-39-9 | |

| Record name | N-{1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.